molecular formula C10H11N3O2S B2497316 ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate CAS No. 1016526-95-6

ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2497316
CAS No.: 1016526-95-6
M. Wt: 237.28
InChI Key: BYHHBCFFWHVHDZ-UHFFFAOYSA-N
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Description

Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol It is a derivative of benzothiazole, a bicyclic compound containing both benzene and thiazole rings

Chemical Reactions Analysis

Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, carbon monoxide, and bases for reductive carbonylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-mercaptobenzothiazoles can lead to the formation of 2-sulfonyl- or 2-alkyl-sulfonylbenzothiazoles .

Mechanism of Action

The mechanism of action of ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate can be compared with other similar compounds, such as N’-(1,3-benzothiazol-2-yl)-arylamides and 1,3-benzothiazol-2(3H)-ones with a carbamate function at the C-6 atom . These compounds share a similar benzothiazole core structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHHBCFFWHVHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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